

# Application of Trimethylsulfonium Methyl Sulfate in the Synthesis of Pharmaceutical Intermediates

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## Compound of Interest

Compound Name: Trimethylsulfonium methyl sulfate

Cat. No.: B1586383

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Trimethylsulfonium methyl sulfate** is a versatile and efficient reagent in organic synthesis, primarily utilized as a methylating agent and a precursor for the generation of sulfur ylides.<sup>[1]</sup> Its application is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates, where precise and high-yield reactions are paramount. This document provides detailed application notes and protocols for two key transformations employing trimethylsulfonium salts in the synthesis of pharmaceutical intermediates: O-methylation of phenols and epoxidation of carbonyls (the Corey-Chaykovsky reaction).

## Key Applications in Pharmaceutical Intermediate Synthesis

- **O-Methylation of Phenols:** The methylation of phenolic hydroxyl groups is a frequent transformation in drug synthesis to modify polarity, bioavailability, and metabolic stability. Trimethylsulfonium salts offer an alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.

- Epoxidation of Carbonyls (Corey-Chaykovsky Reaction): Epoxides are highly valuable synthetic intermediates due to their reactivity towards various nucleophiles, allowing for the introduction of diverse functionalities. The Corey-Chaykovsky reaction, which utilizes sulfur ylides generated from trimethylsulfonium salts, is a powerful method for the synthesis of epoxides from aldehydes and ketones.[\[2\]](#)[\[3\]](#)

## Data Presentation

The following tables summarize quantitative data for representative reactions.

Table 1: O-Methylation of a Phenolic Intermediate

Substrate	Reagent	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
2-Hydroxy-5-methylbenzophenone	Trimethylsulfonium bromide*	K <sub>2</sub> CO <sub>3</sub>	PEG400	100	6	92	<a href="#">[3]</a>

\*Note: Trimethylsulfonium bromide is a close analog of **trimethylsulfonium methyl sulfate** and exhibits similar reactivity as a methylating agent.

Table 2: Epoxidation of a Carbonyl Compound (Corey-Chaykovsky Reaction)

Substrate	Reagent	Base	Solvent	Temp.	Time (h)	Yield (%)	Reference
1,4-Cyclohexanedione monoethylene ketal	Trimethylsulfonium methyl sulfate	NaOH (50%)	Methylene Chloride	Reflux	24	93	<a href="#">[4]</a>
Allyl cyclohexanone	Trimethylsulfonium iodide	Potassium tert-butoxide	DMSO	Room Temp.	2	88	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: O-Methylation of 2-Hydroxy-5-methylbenzophenone

This protocol describes the methylation of a phenolic compound using a trimethylsulfonium salt. [\[3\]](#)

Materials:

- 2-Hydroxy-5-methylbenzophenone (10 mmol)
- Trimethylsulfonium bromide (12 mmol)
- Potassium carbonate ( $K_2CO_3$ ) (12 mmol)
- Polyethylene glycol (PEG400) (6 mL)
- Water
- Diisopropyl ether
- 1M Sodium hydroxide (NaOH) solution

- Methanol

#### Procedure:

- Combine 2.12 g (10 mmol) of 2-hydroxy-5-methylbenzophenone, 1.90 g (12 mmol) of trimethylsulfonium bromide, and 1.66 g (12 mmol) of  $K_2CO_3$  in a suitable reaction vessel.
- Add 6 mL of PEG400 to the mixture.
- Stir the mixture at 100 °C for 6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture and dilute with 100 mL of water.
- Extract the product with 40 mL of diisopropyl ether.
- Wash the organic layer sequentially with 3 x 40 mL of 1M NaOH solution and 100 mL of water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by crystallization from methanol/water to yield 2-methoxy-5-methylbenzophenone.

## Protocol 2: Epoxidation of 1,4-Cyclohexanedione monoethylene ketal (Corey-Chaykovsky Reaction)

This protocol details the formation of an epoxide from a ketone using **trimethylsulfonium methyl sulfate**.<sup>[4]</sup>

#### Materials:

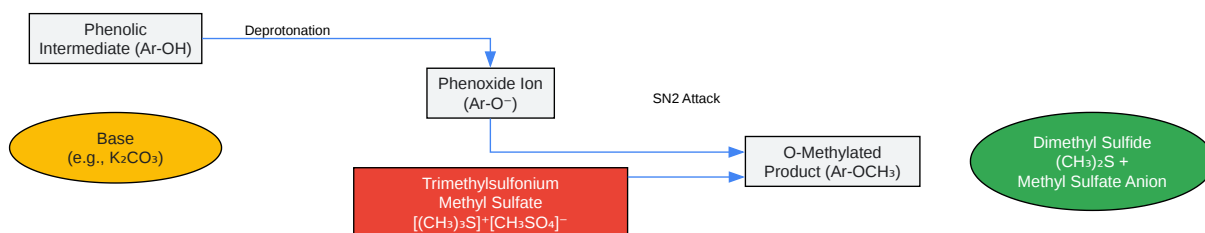
- 1,4-Cyclohexanedione monoethylene ketal (76.83 mmol)
- **Trimethylsulfonium methyl sulfate** (99.88 mmol)
- Methylene chloride (120 mL)

- 50% Sodium hydroxide (NaOH) solution (40 mL)
- Diethyl ether (200 mL)
- Water
- Sodium sulfate

#### Procedure:

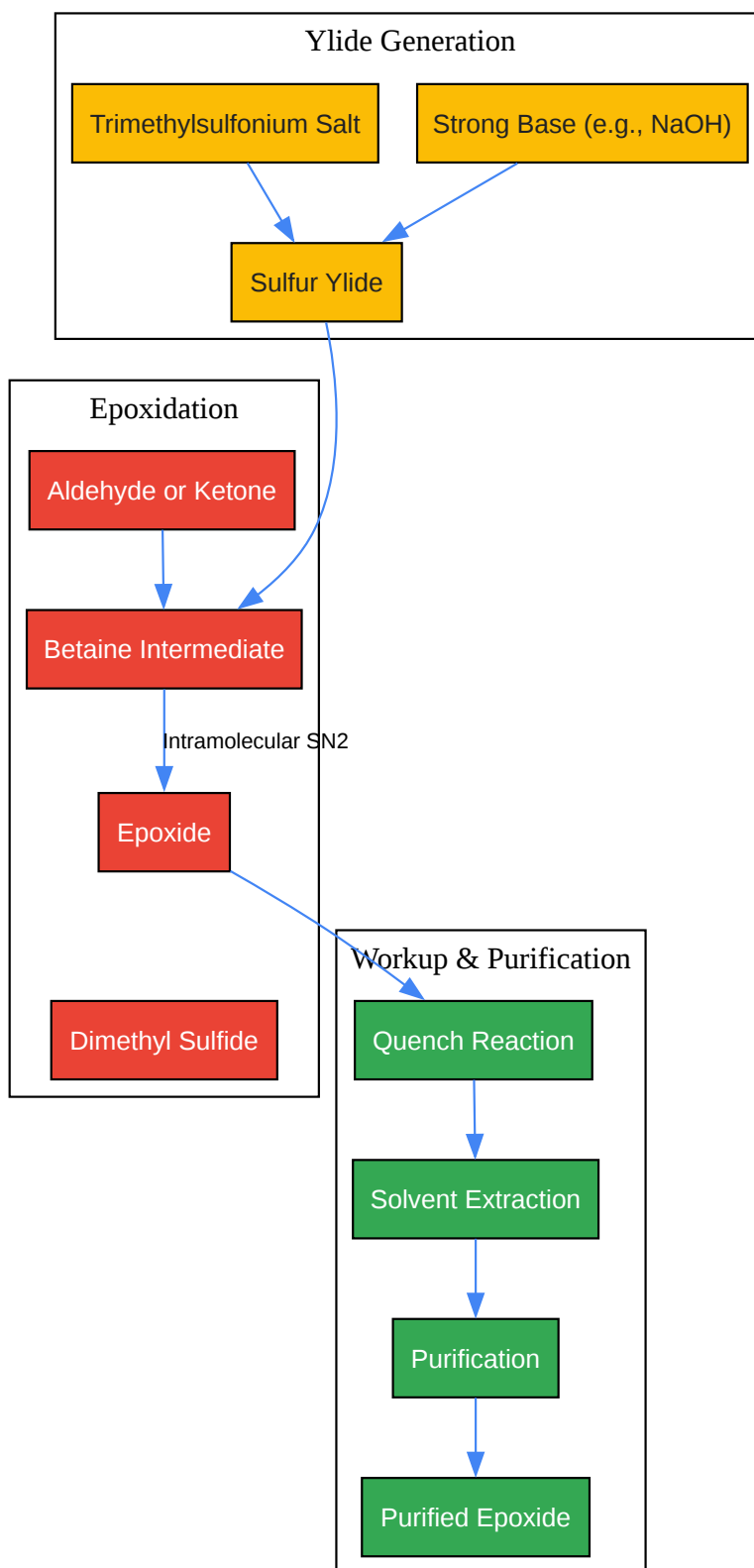
- To a solution of 12.00 g (76.83 mmol) of 1,4-cyclohexanedione monoethylene ketal in 120 mL of methylene chloride, add 18.8 g (99.88 mmol) of **trimethylsulfonium methyl sulfate**.
- Add 40 mL of 50% sodium hydroxide solution to the mixture.
- Reflux the reaction mixture for 24 hours.
- After cooling, remove the methylene chloride under reduced pressure.
- Add 200 mL of diethyl ether to the residue.
- Wash the ether layer with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1,7,10-trioxa-dispiro[2.2.4.2]dodecane as a yellow oil.

## Visualizations



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Caption: O-Methylation of a phenolic intermediate.



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